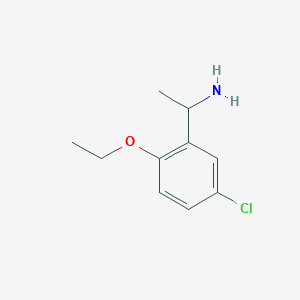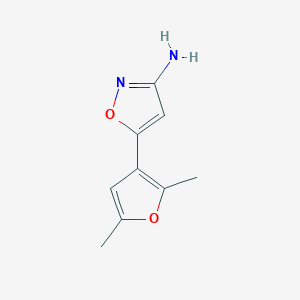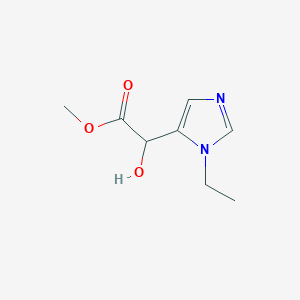
2-(3,3-Dimethylcyclopentyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Dimethylcyclopentyl)ethan-1-ol is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol This compound is characterized by a cyclopentane ring substituted with two methyl groups at the 3-position and an ethan-1-ol group at the 2-position
准备方法
The synthesis of 2-(3,3-Dimethylcyclopentyl)ethan-1-ol typically involves the reaction of 3,3-dimethylcyclopentanone with ethylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Grignard Reaction: The 3,3-dimethylcyclopentanone is reacted with ethylmagnesium bromide in anhydrous ether to form the Grignard reagent.
Hydrolysis: The resulting Grignard reagent is then hydrolyzed with water or dilute acid to yield this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2-(3,3-Dimethylcyclopentyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(3,3-Dimethylcyclopentyl)ethan-1-ol has diverse applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: This compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive agent.
作用机制
The mechanism of action of 2-(3,3-Dimethylcyclopentyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopentane ring and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and bioavailability.
相似化合物的比较
2-(3,3-Dimethylcyclopentyl)ethan-1-ol can be compared with other similar compounds, such as:
Cyclopentanol: Lacks the methyl groups and has different physical and chemical properties.
2-(3,3-Dimethylcyclopentyl)ethan-1-amine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
3,3-Dimethylcyclopentanol: The hydroxyl group is directly attached to the cyclopentane ring, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity.
属性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC 名称 |
2-(3,3-dimethylcyclopentyl)ethanol |
InChI |
InChI=1S/C9H18O/c1-9(2)5-3-8(7-9)4-6-10/h8,10H,3-7H2,1-2H3 |
InChI 键 |
MHCNKGRXAWXUAX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C1)CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)



![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)


![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)
![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)

![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)

